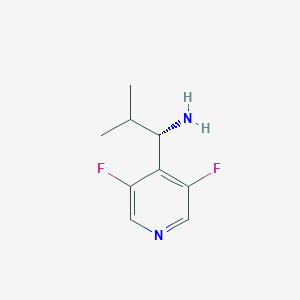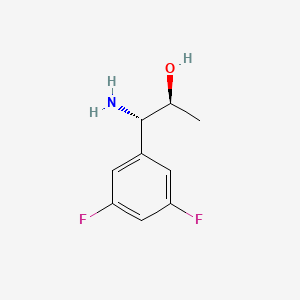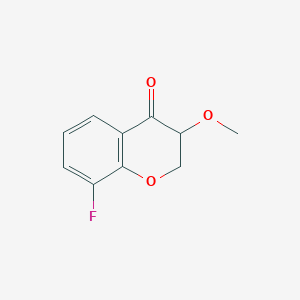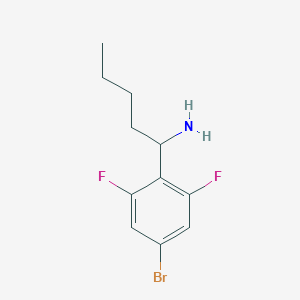
(S)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2hcl is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2hcl typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving halogenation and substitution reactions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2hcl involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride
- (3,5-Difluoropyridin-4-yl)boronic acid
- 4-(3,5-Difluoropyridin-4-yl)butan-2-ol
Uniqueness
(S)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2hcl is unique due to its specific structural features, such as the presence of the difluoropyridine moiety and the amine group
Propiedades
Fórmula molecular |
C9H12F2N2 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
(1S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H12F2N2/c1-5(2)9(12)8-6(10)3-13-4-7(8)11/h3-5,9H,12H2,1-2H3/t9-/m0/s1 |
Clave InChI |
XTMWBWXFOLSNPJ-VIFPVBQESA-N |
SMILES isomérico |
CC(C)[C@@H](C1=C(C=NC=C1F)F)N |
SMILES canónico |
CC(C)C(C1=C(C=NC=C1F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)



![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)
![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)





